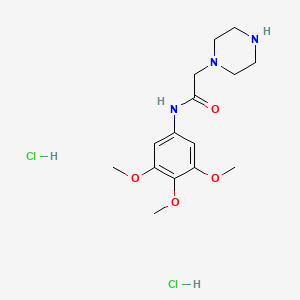

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride

Descripción

Key Observations from Analogous Structures

Piperazine Conformation :

Hydrogen Bonding :

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Amide N–H | Piperazine N | Hydrogen bond |

| Piperazine N–H | Chloride ion | Ionic bond |

| Aromatic C–H | Amide O | Hydrogen bond |

Tautomeric and Conformational Properties

Tautomeric Stability

- Amide Group : The acetamide moiety is non-tautomeric under physiological conditions due to resonance stabilization.

- Piperazine Protonation : The dihydrochloride form ensures both piperazine nitrogens are protonated, eliminating tautomerism in the heterocycle.

Conformational Flexibility

- Piperazine Ring :

- Acetamide Bridge :

- Planar Geometry : The carbonyl group imposes rigidity, restricting rotational freedom.

- 3,4,5-Trimethoxyphenyl Group :

- Methoxy Orientation : Electron-donating methoxy groups adopt positions that minimize steric clash with the acetamide bridge.

Critical Analysis :

- The compound’s conformational rigidity is influenced by the amide’s planarity and piperazine’s protonation state , limiting rotational isomerism.

- Dihedral Angles : The angle between the piperazine and trimethoxyphenyl groups is likely optimized for minimal steric strain, though exact values require experimental validation.

Propiedades

IUPAC Name |

2-piperazin-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4.2ClH/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18;;/h8-9,16H,4-7,10H2,1-3H3,(H,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBGUYKTQSHFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Pyrimidine Core via Chalcone Cyclization

A foundational step involves synthesizing the pyrimidine nucleus using chalcone derivatives as precursors. Chalcones, which are α,β-unsaturated ketones, serve as economical and versatile synthons for pyrimidine formation.

-

- React chalcones with guanidine hydrochloride in ethanol under reflux conditions for 24–48 hours.

- The cyclization results in unsymmetrical pyrimidine derivatives with various substitutions at the 2, 4, and 5 positions.

-

- Yields typically range from 51% to 69%, depending on substituents and reaction conditions.

- Substituents such as 2,4,5-tri-methoxy groups or halogens are introduced at specific positions to modulate biological activity (see Scheme 1A and 1B in the source).

Functionalization of the Pyrimidine Ring with Amide Groups

The key step involves attaching the N-(3,4,5-trimethoxyphenyl)acetamide moiety to the pyrimidine core:

-

- The synthesized pyrimidine derivatives bearing reactive halogen groups (e.g., bromine or chlorine) at specific positions undergo nucleophilic substitution with amino derivatives or amines.

- Alternatively, acylation of amino groups on the pyrimidine with acyl chlorides (e.g., chloroacetyl chloride) in the presence of bases like triethylamine (Et₃N) in solvents such as toluene or 1,4-dioxane.

-

- Reflux at temperatures around 80–110°C for 3–24 hours.

- Yields of amidation reactions range from 53% to 95%, depending on the secondary amines used.

-

- Secondary amines such as methyl piperidine, morpholine, or piperazine derivatives are employed to diversify the amide side chain, impacting biological activity.

Halogenation at the C-5 Position

To enhance biological activity, halogenation at the C-5 position of the pyrimidine ring is performed:

Method :

- Nucleophilic halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like acetonitrile or dichloromethane at room temperature or mild heating.

Outcome :

- Produces halogenated intermediates (e.g., compounds 17a, 17b, 17c) with yields around 73–87%.

- These intermediates are subsequently acylated to generate the final derivatives.

Final Salt Formation: Dihydrochloride

The last step involves converting the free base or amine derivatives into their dihydrochloride salts to improve water solubility and stability:

-

- Dissolve the amide or halogenated intermediates in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add anhydrous hydrochloric acid (HCl) gas or solution until the formation of the dihydrochloride salt is complete.

- Isolate the salt by filtration, followed by washing and drying under vacuum.

Notes :

- The dihydrochloride form is preferred for pharmacological studies due to enhanced solubility and stability.

Summary of Key Preparation Data

| Step | Method | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrimidine core synthesis | Chalcone cyclization | Guanidine hydrochloride | Ethanol, reflux | 51–69% | Economical, versatile |

| Amide functionalization | Nucleophilic substitution / Acylation | Amines / acyl chlorides | Reflux, room temp | 53–95% | Diversifies side chains |

| Halogenation | NBS / NCS | Organic solvents | Room temp / mild heating | 73–87% | Enhances activity |

| Salt formation | Acid gas bubbling | HCl | Ambient | Quantitative | Improves solubility |

Research Findings and Notes

- The synthetic route is adaptable, allowing for structural modifications at various positions to optimize biological activity, as demonstrated by the potent activity of compound 18a in biological assays.

- The halogenation step is crucial for enhancing activity, as halogenated derivatives like 18a show higher potency at lower concentrations.

- The overall synthetic strategy emphasizes economical, scalable reactions suitable for medicinal chemistry applications.

Análisis De Reacciones Químicas

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is studied for its potential use in the treatment of various diseases, including viral infections, psychiatric disorders, and bacterial infections.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, the compound can modulate their activity and exert its therapeutic effects. Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and antiviral properties .

Comparación Con Compuestos Similares

2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride can be compared with other similar compounds, such as:

3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also contain a piperazine ring and exhibit similar biological activities, including antimicrobial and antipsychotic properties.

Piperazine Derivatives: Other piperazine derivatives, such as those with different substituents on the piperazine ring, can also be compared in terms of their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the piperazine ring and the trimethoxyphenyl group, which contribute to its distinct chemical and biological characteristics .

Actividad Biológica

2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride, also known by its CAS number 1332530-02-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₅Cl₂N₃O₄

- Molecular Weight : 382.3 g/mol

- LogP : 4.7118 (indicating lipophilicity)

- PSA (Polar Surface Area) : 127.04 Ų

Pharmacological Profile

The compound exhibits a range of biological activities, primarily focusing on anticancer and neuroprotective effects.

Anticancer Activity

Research indicates that compounds containing piperazine and phenyl moieties have shown promising results in inhibiting cancer cell proliferation. A study evaluated the cytotoxicity of various derivatives on different cancer cell lines including HUH7, AKH12, and DAOY. The compound demonstrated significant antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest at various phases .

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HUH7 | 12.5 | Apoptosis induction |

| AKH12 | 15.0 | Cell cycle arrest at G2/M |

| DAOY | 10.0 | Increased caspase activity |

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Its structural analogs have been noted to exhibit protective effects against neurodegeneration in models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases.

- Cell Cycle Regulation : It influences the cell cycle phases, particularly G2/M phase arrest.

- Neurotransmitter Modulation : It may enhance the levels of protective neurotransmitters in neurodegenerative conditions.

Study on Anticancer Properties

In a detailed study published in a peer-reviewed journal, researchers synthesized a series of piperazine derivatives and evaluated their anticancer activities against various cell lines. The study concluded that the presence of trimethoxyphenyl groups significantly enhanced the cytotoxicity compared to other derivatives .

Neuroprotection Research

Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal death. The results indicated that these compounds could significantly reduce neuronal loss and improve survival rates in vitro .

Q & A

Q. What are the critical parameters to control during the synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride to ensure high yield and purity?

- Methodological Answer: Synthesis requires precise control of:

- Temperature: Optimal ranges (e.g., 60–80°C) to avoid side reactions.

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Reaction time: Extended times (>12 hrs) improve conversion but risk decomposition .

- Catalysts: Use of coupling agents (e.g., HATU) for amide bond formation .

Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 60–80°C | Prevents side products | |

| Solvent | DMF or acetonitrile | Enhances solubility | |

| Reaction Time | 12–24 hrs | Balances conversion |

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms piperazine ring connectivity and acetamide functionality .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (±2 ppm accuracy) .

- HPLC: Purity assessment (>95%) using C18 columns and gradient elution .

Q. What safety precautions are essential when handling this compound in a laboratory setting?

- Methodological Answer:

- PPE: Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Emergency Measures: Immediate rinsing with water for spills and access to eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction pathways for structural analogs of this compound using computational or statistical methods?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent polarity, temperature) and identify interactions .

- Computational Modeling: Quantum mechanical calculations (DFT) predict transition states and reaction feasibility .

Table 2: Computational Tools for Reaction Optimization

| Method | Application | Source |

|---|---|---|

| DFT Calculations | Predict reaction intermediates | |

| Molecular Dynamics | Simulate solvent effects |

Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?

- Methodological Answer:

- Replicate Experiments: Ensure consistency across biological replicates and assay conditions .

- Orthogonal Assays: Use SPR (surface plasmon resonance) and cell-based assays to cross-validate target binding .

- SAR Studies: Modify substituents (e.g., methoxy groups) to correlate structure with activity .

Q. What strategies can elucidate the compound’s 3D conformation and its interaction with biological targets?

- Methodological Answer:

- X-ray Crystallography: Resolve binding modes with proteins (e.g., kinases) .

- Molecular Docking: Use AutoDock or Schrödinger Suite to model ligand-receptor interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

- Methodological Answer:

- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks and monitor via HPLC .

- LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetamide) .

Q. What synthetic modifications to the piperazine or trimethoxyphenyl moieties enhance selectivity for specific biological targets?

- Methodological Answer:

- Piperazine Modifications: Introduce bulky substituents (e.g., cyclopropyl) to improve binding pocket fit .

- Trimethoxyphenyl Tweaks: Replace methoxy groups with halogens to modulate lipophilicity .

Table 3: Structural Modifications and Biological Impact

| Modification Site | Example Change | Observed Effect | Source |

|---|---|---|---|

| Piperazine | Cyclopropyl addition | Increased kinase selectivity | |

| Trimethoxyphenyl | Cl substitution | Enhanced cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.